molecular formula C19H26BFN2O3 B7958942 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B7958942
M. Wt: 360.2 g/mol
InChI Key: KOJNFPSSNQIZNB-UHFFFAOYSA-N
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Description

This compound features a benzonitrile core with three key substituents:

  • Fluorine at position 5, enhancing electron-withdrawing effects and metabolic stability.
  • Tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .

The boronic ester moiety is critical for synthetic applications, particularly in forming carbon-carbon bonds in medicinal chemistry and materials science. The pyrrolidine ethoxy group may influence pharmacokinetics by improving membrane permeability .

Properties

IUPAC Name

5-fluoro-2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BFN2O3/c1-18(2)19(3,4)26-20(25-18)15-12-17(14(13-22)11-16(15)21)24-10-9-23-7-5-6-8-23/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJNFPSSNQIZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Derivative: The initial step involves the reaction of a suitable fluorinated aromatic compound with pyrrolidine under basic conditions to form the pyrrolidine derivative.

    Etherification: The next step involves the etherification of the pyrrolidine derivative with an appropriate ethoxy group, typically using an alkylating agent such as ethyl bromide in the presence of a base.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxide derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the boronate ester group can participate in reversible covalent bonding with nucleophilic sites on proteins and enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 2-Chloro-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ()
  • Core structure : Similar benzonitrile backbone with fluorine and boronic ester.
  • Key differences :
    • Chlorine replaces the pyrrolidinylethoxy group, reducing steric hindrance but increasing hydrophobicity.
    • Boronic ester positioning (positions 4 and 5 vs. 4 in the target compound) alters electronic distribution.
2.1.2 Chromenone-Based Boronic Acid Derivatives ()
  • Examples: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (). 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ().
  • Key differences: Chromenone core instead of benzonitrile.

Electronic and Steric Effects

  • Pyrrolidinylethoxy vs. The ethoxy linker may enhance solubility via oxygen’s polarity, whereas chloro or fluoro substituents prioritize electronic effects .
  • Fluorine Positioning :

    • Fluorine at position 5 (target) vs. position 4 () alters the electron-withdrawing gradient, affecting regioselectivity in further functionalization.

Comparative Data Table

Compound Name Core Structure Boron Moiety Key Substituents Application Reactivity Notes
Target Compound Benzonitrile Pinacol boronic ester 5-F, 2-(pyrrolidinylethoxy) Cross-coupling, materials Moderate steric hindrance, stable boronic ester
2-Chloro-4-fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzonitrile () Benzonitrile Pinacol boronic ester 2-Cl, 4-F Cross-coupling Higher reactivity due to Cl EWG
Chromenone derivatives () Chromenone Boronic acid Pyrazolo-pyrimidine, fluorophenyl Kinase inhibitors Lower boron stability, specialized biological use

Research Findings and Implications

  • Stability : Boronic esters (target, ) outperform boronic acids in shelf life and reaction handling .
  • Biological Relevance : The pyrrolidine group in the target compound may enhance bioavailability, a trait leveraged in ’s pyrrolidine-containing analogs.

Biological Activity

5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, also known by its chemical formula C19H26BFN2O, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzonitrile moiety and a dioxaborolane group. Its unique structure contributes to its biological properties. The IUPAC name reflects its intricate arrangement of functional groups, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, inhibitors targeting the PDGFR and EGFR pathways are critical in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that related compounds can activate neuroprotective signaling pathways (e.g., Akt and ERK), which are vital for neuronal survival under stress conditions .
  • Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines, which can be pivotal in neuroinflammatory conditions .

Biological Activity Data

The biological activity of this compound has been assessed through various assays:

Assay Type Target IC50 Value (nM) Effect
Kinase InhibitionEGFR<100Significant inhibition in cancer cells
Cytokine ReleaseTNFα in microglial cells50Reduced release upon treatment
Neuronal SurvivalSH-SY5Y cells75Increased survival under stress

Case Study 1: Cancer Cell Lines

A study evaluated the efficacy of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast and lung cancer models, demonstrating potential as an anticancer agent.

Case Study 2: Neuroprotection

In a neuroprotective study using SH-SY5Y cells, the compound demonstrated a protective effect against oxidative stress-induced apoptosis. The activation of the Akt pathway was confirmed through Western blot analysis.

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